molecular formula C7H12O2 B2963406 4-[(2R)-Oxiran-2-yl]oxane CAS No. 2227668-43-9

4-[(2R)-Oxiran-2-yl]oxane

Cat. No. B2963406
CAS RN: 2227668-43-9
M. Wt: 128.171
InChI Key: UMIVQPLNSLWQSK-ZETCQYMHSA-N
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Description

“4-[(2R)-Oxiran-2-yl]oxane” is a chemical compound with the molecular weight of 128.17 . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of “4-[(2R)-Oxiran-2-yl]oxane” is represented by the InChI code: 1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2 . The compound’s structure is related to that of Tetrahydropyran (THP), which consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[(2R)-Oxiran-2-yl]oxane” are not detailed in the sources retrieved, it is known that similar compounds like Tetrahydropyran (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Physical And Chemical Properties Analysis

“4-[(2R)-Oxiran-2-yl]oxane” is a liquid compound with a molecular weight of 128.17 .

Scientific Research Applications

Reactivity and Mechanism Studies

The gas-phase reactions of NO3 with various alkenes, including the production of oxiranes, highlight the significance of 4-[(2R)-Oxiran-2-yl]oxane in understanding atmospheric chemistry and potential environmental implications. The formation of oxiranes as a primary product underlines the compound's role in atmospheric reactions and pollutant formation, with yields varying under different conditions (Berndt & Böge, 1995).

Catalytic Activity and Material Science

Investigations into copper and copper oxide surfaces during the electrochemical Oxygen Evolution Reaction (OER) have identified the active presence of CuIII oxides. This research indicates the potential of oxirane-related compounds in enhancing catalytic efficiency for critical energy-related reactions, offering insights into the design of more effective catalysts (Deng et al., 2016).

Intermolecular Interactions and Chemical Bonding

The study of weak C-H...O and C-H...F-C hydrogen bonds in the oxirane-trifluoromethane dimer provides fundamental insights into intermolecular forces, which are crucial for designing molecules with specific properties and behaviors (Alonso et al., 2004).

Surface Chemistry and Adsorption

The adsorption of ethylene oxide and diethylene dioxide on silicon surfaces has been explored to understand surface interactions at the molecular level. Such studies are pivotal for applications in semiconductor manufacturing and the development of surface coatings (Ferraz & Miotto, 2007).

Environmental and Water Treatment Research

Research on the non-photochemical production of singlet oxygen through the activation of persulfate by carbon nanotubes opens avenues for water treatment technologies. This demonstrates the compound's potential in environmental remediation, specifically in the degradation of organic pollutants without the need for light irradiation (Cheng et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-[(2R)-oxiran-2-yl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-8-4-2-6(1)7-5-9-7/h6-7H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVQPLNSLWQSK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2227668-43-9
Record name 4-[(2R)-oxiran-2-yl]oxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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